Cyclohexene, 1-methyl-4-(1-methylethyl)- chemical and physical properties data
Cyclohexene, 1-methyl-4-(1-methylethyl)- chemical and physical properties data
Title: Cyclohexene, 1-methyl-4-(1-methylethyl)- (p-Menth-1-ene): Technical Guide and Synthetic Workflows
Executive Summary
Cyclohexene, 1-methyl-4-(1-methylethyl)-, widely recognized in organic chemistry as p-menth-1-ene or carvomenthene, is a monoterpene characterized by a six-membered ring containing a single endocyclic double bond and an isopropyl substituent[1]. As a versatile chiral building block, it bridges the gap between abundant natural terpenes (such as limonene) and high-value fine chemicals, fragrances, and complex pharmaceutical intermediates[2]. This whitepaper outlines its physicochemical profile, fundamental reactivity, and validated experimental protocols for its synthesis and downstream derivatization.
Physicochemical Profiling
Understanding the physical parameters of p-menth-1-ene is critical for designing purification workflows (e.g., fractional distillation) and ensuring safe handling in industrial environments.
| Property | Value | Source / Notes |
| IUPAC Name | 1-methyl-4-(propan-2-yl)cyclohex-1-ene | Standard nomenclature[3] |
| Common Synonyms | p-Menth-1-ene, Carvomenthene | Used interchangeably in literature[4] |
| CAS Registry Number | 1195-31-9 (R-isomer), 5502-88-5 | Isomer-dependent[5][6] |
| Molecular Formula | C10H18 | Monoterpene hydrocarbon[1] |
| Molecular Weight | 138.25 g/mol | Computed standard[1] |
| Boiling Point | 175–177 °C | Enables distillation separation[5] |
| Density (20 °C) | 0.823 g/mL | Lighter than water[5] |
| Refractive Index ( nD20 ) | 1.457 | Optical purity indicator[5] |
| Flash Point | 35 °C | Flammable liquid hazard[5] |
Mechanistic Pathways & Chemical Reactivity
1. Selective Catalytic Hydrogenation p-Menth-1-ene is predominantly synthesized via the selective catalytic hydrogenation of d-limonene. Limonene possesses two double bonds: an endocyclic ( Δ1 ) and an exocyclic ( Δ8 ) bond. Due to the lower steric hindrance and higher solvent accessibility of the exocyclic isopropenyl group, catalysts such as Platinum (Pt) or Nickel (Ni) selectively reduce the Δ8 bond while leaving the endocyclic bond intact[7]. The thermodynamic stability of the substituted endocyclic double bond further prevents its reduction under mild conditions, though strict stoichiometric control of hydrogen gas (exactly 1 equivalent) is required to prevent over-reduction to fully saturated p-menthane.
Figure 1: Selective catalytic hydrogenation of d-limonene to p-menth-1-ene.
2. Stereospecific Epoxidation (Cohalogenation) The endocyclic double bond of p-menth-1-ene is highly reactive toward electrophilic addition. Cohalogenation using an I2/H2O/Cu(OAc)2 system in aqueous dioxane generates an intermediate iodonium ion. The subsequent nucleophilic attack by water occurs strictly via anti-addition due to geometric constraints. Base treatment of the resulting iodohydrin induces an intramolecular SN2 displacement, stereospecifically yielding trans-carvomenthene oxide[8].
3. Photochemical Hydrogen Abstraction Under UV irradiation in the presence of dialkyl ketones, p-menth-1-ene undergoes intermolecular photochemical hydrogen abstraction. The excited triplet state of the ketone abstracts an allylic hydrogen from p-menth-1-ene, forming a cyclohexenyl radical. Recombination of these radicals yields cyclohexenyl-dialkylcarbinols, demonstrating the utility of p-menth-1-ene in C-C bond-forming photochemistry[9].
Figure 2: Key synthetic derivatization pathways of p-menth-1-ene in organic synthesis.
Experimental Workflows
Protocol 1: Selective Catalytic Hydrogenation of Limonene to p-Menth-1-ene Causality & Logic: This protocol leverages the differential steric hindrance between limonene's two double bonds. Monitoring volumetric hydrogen uptake ensures the reaction stops exactly at the monoterpene stage, establishing a self-validating system that prevents the formation of p-menthane[7].
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Preparation: Charge a high-pressure hydrogenation reactor with 100 g of d-limonene and 150 mL of anhydrous ethanol.
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Catalyst Addition: Add 0.5 g of 5% Platinum on Carbon (Pt/C). Note: Pt is preferred over Pd to minimize unwanted migration/isomerization of the endocyclic double bond.
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Purging: Purge the reactor three times with inert nitrogen gas, followed by two purges with hydrogen gas to remove all atmospheric oxygen.
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Hydrogenation: Pressurize the reactor to 2 atm with H2 . Maintain the temperature at 25 °C under vigorous stirring.
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Monitoring: Monitor the pressure drop using a mass flow controller. Terminate the reaction strictly when exactly 1 molar equivalent of H2 has been consumed.
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Workup: Filter the mixture through a Celite pad to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure.
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Purification: Purify via fractional distillation. Collect the fraction boiling at 175–177 °C to obtain pure p-menth-1-ene[5].
Protocol 2: Stereospecific Synthesis of trans-Carvomenthene Oxide Causality & Logic: Direct epoxidation (e.g., with mCPBA) often yields an inseparable mixture of cis and trans isomers. This cohalogenation method guarantees trans stereospecificity via the geometric constraints of the iodonium ion intermediate[8].
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Cohalogenation: In a round-bottom flask, dissolve 10 mmol of p-menth-1-ene in 50 mL of aqueous dioxane (4:1 v/v).
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Reagent Addition: Add 1.2 equivalents of Iodine ( I2 ) and 1.2 equivalents of Copper(II) acetate monohydrate ( Cu(OAc)2⋅H2O ). Stir the dark mixture at room temperature for 12 hours.
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Quenching: Quench the reaction with saturated aqueous sodium thiosulfate to reduce unreacted iodine, extracting the intermediate iodohydrin with diethyl ether.
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Epoxidation: Dissolve the crude iodohydrin in 30 mL of methanol. Add 2 equivalents of potassium hydroxide (KOH) and stir at room temperature for 2 hours to induce intramolecular cyclization.
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Isolation: Dilute with water, extract with dichloromethane, dry over anhydrous Na2SO4 , and evaporate the solvent to yield trans-carvomenthene oxide.
Applications in Drug Development & Fine Chemicals
Beyond its use as a synthetic intermediate, p-menth-1-ene is utilized in the fragrance industry to impart refreshing, citrus-like, and harsh hydrocarbon notes to artificial essential oils[5]. In chemical manufacturing, it undergoes acid-catalyzed isomerization (using p-toluenesulfonic acid at 135 °C) to yield p-menthene-3, a precursor for specialized oxygenated monocyclic terpenes[10]. Furthermore, its oxidized derivatives, such as carvomenthene oxide, serve as reactive epoxides in the synthesis of complex pharmaceutical active ingredients (APIs) requiring rigid chiral centers.
References
-
PubChem: p-Menth-1-ene (CID 21671) - Computed Properties and Synonyms. National Center for Biotechnology Information.[Link]
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ResearchGate / J. Braz. Chem. Soc.: Cohalogenation of limonene, carvomenthene and related unsaturated monoterpenic alcohols. Sanseverino et al.[Link]
-
Canadian Science Publishing: PHOTOCHEMICAL SYNTHESES: I. THE REACTION OF ALDEHYDES AND KETONES WITH CYCLOALKENES.[Link]
- Google Patents:US2958713A - Method of producing p-menthene-3
Sources
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- 3. (+)-p-Menth-1-ene | C10H18 | CID 70954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
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